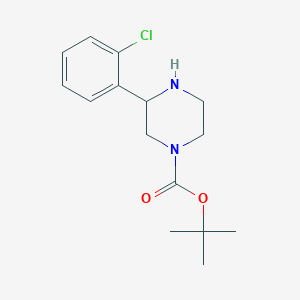

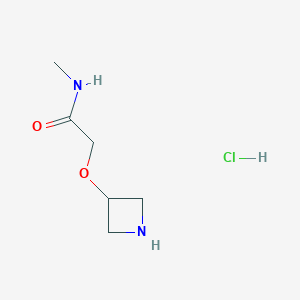

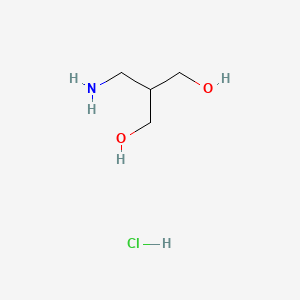

2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride

Overview

Description

Azetidine derivatives are a class of organic compounds containing a four-membered ring with one nitrogen atom . They are known for their wide variety of biological activities and are used in many natural and synthetic products .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be analyzed using techniques like 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations . The specific molecular structure of “2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride” is not provided in the sources I found.Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions . The specific chemical reactions involving “2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride” are not mentioned in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can be quite diverse. For example, some azetidine derivatives are solid at room temperature , while others are oil . The specific physical and chemical properties of “2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride” are not provided in the sources I found.Scientific Research Applications

Synthesis and Transformation into Other Compounds : "3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones" were synthesized from related β-lactams and transformed into diverse chemical structures like aminopropanes and aziridines (Dao Thi et al., 2018).

Biological Activity and Antibiotic Applications : Substituted azetidinyl oxy acetic acids were synthesized and showed significant antimicrobial activity, predominantly against Gram-negative bacteria, indicating their potential as a new class of heteroatom-activated beta-lactam antibiotics (Woulfe & Miller, 1985).

Spectroscopic Analysis and Structure Elucidation : A study used 1H-13C COSY NMR and mass spectroscopy to distinguish between azetidin-2-one and chroman-2-one structures, highlighting the importance of advanced spectroscopic techniques in chemical analysis (Singh & Pheko, 2008).

Chemical Reactivity and Derivative Synthesis : Azetidines and azetidin-2-ones were discussed for their thermal stability and reactivity, which enables the synthesis of useful amides, alkenes, and amines. They serve as precursors for various other compounds, including β-lactams used in antibacterial and other medical applications (Singh et al., 2008).

Antimicrobial Properties : Schiff bases and azetidinones derived from 1-naphthol were synthesized and showed variable antimicrobial activity, with some compounds exhibiting potent antibacterial effects (Kumar et al., 2012).

Pharmacological Potential : Azetidin-2-ones have a broad range of pharmacological activities beyond their well-known antibiotic properties. They have shown promising results as enzyme inhibitors, anticancer agents, and in other therapeutic areas (Arya et al., 2014).

Antiproliferative and Antimitotic Activity : Novel 3-chloro-β-lactams and 3,3-dichloro-β-lactams were synthesized and evaluated for their antiproliferative effects in breast cancer cells. Some compounds showed potent activity and caused mitotic catastrophe by targeting tubulin (Malebari et al., 2021).

Future Directions

The future directions in the field of azetidine derivatives research could involve the development of new synthetic routes, the discovery of new biological activities, and the design of novel azetidine-based drugs . The specific future directions for “2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride” are not provided in the sources I found.

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

It is known that the compound has a molecular weight of 19466g/mol, which may influence its bioavailability .

Result of Action

More research is needed to understand the specific effects of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride. Specific details about how these factors affect this compound are currently unknown .

properties

IUPAC Name |

2-(azetidin-3-yloxy)-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-7-6(9)4-10-5-2-8-3-5;/h5,8H,2-4H2,1H3,(H,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUJUJOXNQQBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1377209.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1377218.png)